2,5-Piperidinedicarboxylic acid

Description

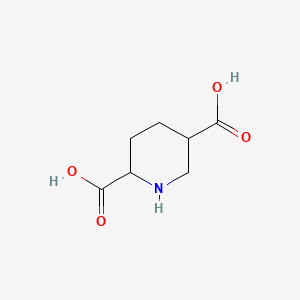

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

piperidine-2,5-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c9-6(10)4-1-2-5(7(11)12)8-3-4/h4-5,8H,1-3H2,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVHLQEIQEPADFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NCC1C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies

Classical and Contemporary Approaches to 2,5-Piperidinedicarboxylic Acid Synthesis

The production of this compound can be broadly categorized into conventional chemical routes, often involving multiple steps, and modern biocatalytic pathways that leverage enzymatic processes for greater efficiency and sustainability.

The most established conventional method for synthesizing piperidinecarboxylic acids, including the 2,5-disubstituted isomer, is the catalytic hydrogenation of their corresponding pyridine (B92270) precursors. google.com This approach typically involves the reduction of the aromatic pyridine ring to a saturated piperidine (B6355638) ring.

A common procedure involves using 2,5-pyridinedicarboxylic acid as the starting material. The reduction is carried out using hydrogen gas in the presence of a metal catalyst. google.com Palladium on carbon (Pd/C) is a frequently used catalyst for this transformation. The reaction is generally performed in a solvent such as water under controlled temperature and pressure over several hours. google.com Following the reaction, the catalyst is removed by filtration, and the product, this compound, is isolated from the solution, often through crystallization by adding a solvent like methanol. google.com While effective, these methods can require relatively harsh conditions and multiple steps for precursor preparation. google.com

Table 1: Conventional Synthesis of Piperidinecarboxylic Acids

| Starting Material | Catalyst | Solvent | Key Steps |

|---|---|---|---|

| 2-Pyridinecarboxylic acid | Palladium on carbon | Water | Hydrogenation, filtration, crystallization |

| 3-Pyridinecarboxylic acid | Platinum oxide | Water | Catalytic reduction |

This table summarizes common conventional methods for synthesizing various piperidinecarboxylic acid isomers.

Biocatalytic methods offer a modern, greener alternative for producing the precursors to this compound. These pathways often start from renewable biomass sources like lignin (B12514952). google.com A key process involves the conversion of 3,4-dihydroxybenzoic acid (protocatechuic acid), which can be derived from lignin, into 2,5-pyridinedicarboxylic acid (2,5-PDCA). google.com

This biotransformation can be achieved using whole-cell biocatalysts, such as the bacterium Rhodococcus jostii RHA1, or isolated enzymes. google.com The core of this pathway involves a dioxygenase enzyme, specifically protocatechuate 2,3-dioxygenase, which cleaves the aromatic ring of the protocatechuic acid. google.com The resulting ring-opened product is then cyclized in the presence of a nitrogen source to form the pyridine ring of 2,5-PDCA. google.com This chemo-enzymatic cascade can be integrated into biorefinery processes, providing a sustainable route to produce the key precursor for this compound from a waste stream of the paper and pulp industry. google.comresearchgate.net

Further enzymatic advancements include the use of lipase (B570770) B from Candida antarctica (CALB), often in its immobilized form (Novozym® 435), for polymerization reactions involving 2,5-furandicarboxylic acid (FDCA), another bio-based diacid. rug.nl While this is for polymer synthesis, it highlights the power of enzymes in handling diacid monomers.

Asymmetric Synthesis and Stereocontrol Strategies

Controlling the three-dimensional structure (stereochemistry) of this compound is crucial, as different isomers can have distinct biological activities. Asymmetric synthesis aims to produce specific stereoisomers selectively.

Achieving stereocontrol in the synthesis of substituted piperidines is a significant challenge. Various strategies have been developed to control the relative (diastereoselective) and absolute (enantioselective) stereochemistry of the final product.

One powerful method for constructing substituted piperidines is the Prins cyclization. nih.gov This reaction can be tuned to favor different diastereomers by changing the catalyst and reaction conditions. For example, using concentrated hydrochloric acid as a catalyst at low temperatures can favor the formation of cis-isomers, while using a Lewis acid like methylaluminum dichloride (MeAlCl₂) at higher temperatures tends to produce trans-isomers under thermodynamic control. nih.gov Another approach involves the diastereoselective hydrogenation of an α,β-unsaturated lactone intermediate, where the stereochemistry is directed by an existing chiral center in the molecule. nih.gov Substrate-controlled tandem oxidation reactions have also been used to create specific stereoisomers of piperidone derivatives, which can be precursors to the desired diacid. nih.gov

To achieve high levels of enantioselectivity, chemists often employ chiral auxiliaries or chiral catalysts. A chiral auxiliary is a chiral molecule that is temporarily attached to the starting material to direct the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net After the key stereocenter-forming step, the auxiliary is removed and can often be recycled. youtube.com

Examples of chiral auxiliaries used in the synthesis of piperidine derivatives include L-camphorsulfonamide and chiral oxazolidinones. google.comresearchgate.net In one patented method, L-camphorsulfonamide is used as a chiral auxiliary to guide an asymmetric alkylation reaction, which is a key step in constructing the chiral piperidine skeleton of (S)-2-piperidinecarboxylic acid. google.com Evans oxazolidinones are another widely used class of auxiliaries, particularly effective in stereoselective aldol (B89426) reactions that can establish two adjacent stereocenters simultaneously. wikipedia.orgresearchgate.net These methods provide reliable pathways to enantiomerically pure building blocks. researchgate.net

Table 2: Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Reaction | Key Feature | Reference |

|---|---|---|---|

| 8-phenylmenthol | Asymmetric synthesis | Introduced by E.J. Corey | youtube.com |

| Oxazolidinones | Aldol reactions, Alkylations | Establishes contiguous stereocenters | wikipedia.orgresearchgate.net |

| L-camphorsulfonamide | Amidation, Asymmetric alkylation | Used for synthesis of (S)-2-piperidinecarboxylic acid | google.com |

| Pseudoephedrine | Alkylation | Addition is directed by the methyl group | wikipedia.org |

This table showcases several important chiral auxiliaries and their applications in asymmetric synthesis.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to make chemical processes more environmentally benign, are increasingly being applied to the synthesis of piperidine derivatives. nih.gov This includes the use of renewable feedstocks, environmentally friendly catalysts, and safer solvents.

The biocatalytic production of 2,5-pyridinedicarboxylic acid from lignin is a prime example of green chemistry. google.com It utilizes a renewable, non-food biomass source and an enzymatic process that operates under mild conditions. google.com Similarly, developing syntheses in aqueous media reduces the reliance on volatile and often toxic organic solvents. rsc.org The use of pyridine-2-carboxylic acid, a bioproduct itself, as a recyclable organocatalyst in multi-component reactions also aligns with green chemistry principles. rsc.orgnih.gov Furthermore, efforts to produce platform chemicals like 2,5-furandicarboxylic acid (FDCA) from biomass and CO₂ represent a convergent approach to sustainable chemical production that can be applied to related heterocyclic compounds. rsc.orgrsc.org

Solvent-Free and Environmentally Benign Protocols

Modern synthetic chemistry is increasingly moving towards processes that minimize or eliminate the use of hazardous solvents. In the context of this compound, significant strides have been made in developing environmentally friendly protocols.

One of the most common and greenest methods for synthesizing piperidine carboxylic acids is the catalytic hydrogenation of their pyridine precursors. A patented method describes the hydrogenation of 2-, 3-, or 4-pyridinecarboxylic acid using a palladium-carbon (Pd/C) catalyst in water. nih.govgoogle.com This process is inherently environmentally benign as it uses water, a non-toxic and non-flammable solvent, and the catalyst can often be recovered and recycled. The reaction is typically carried out at elevated temperatures (90–100 °C) and pressures (4–5 MPa) to achieve complete reduction of the pyridine ring. nih.govgoogle.com

Biocatalytic routes offer another powerful approach to environmentally benign synthesis. A process has been developed for the production of 2,5-pyridinedicarboxylic acid, the direct precursor to this compound, from renewable feedstocks like lignin. google.com This method utilizes enzymes such as protocatechuate dioxygenase or whole-cell systems like modified Rhodococcus jostii to convert substrates like 3,4-dihydroxybenzoic acid (protocatechuic acid), which can be derived from lignin, into the desired pyridinedicarboxylic acid in the presence of a nitrogen source. google.com This biocatalytic conversion represents a significant step towards sustainable chemical production, moving away from petroleum-based starting materials.

| Protocol Type | Key Features | Starting Material Example | Solvent |

| Catalytic Hydrogenation | Use of recyclable catalyst, high pressure/temperature | 2,5-Pyridinedicarboxylic acid | Water nih.govgoogle.com |

| Biocatalysis | Renewable feedstock, enzymatic conversion | 3,4-Dihydroxybenzoic acid (from lignin) | Aqueous media google.com |

Atom Economy and Efficiency in Synthetic Routes

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. kccollege.ac.inscranton.edu Reactions with high atom economy are inherently more efficient and generate less waste.

The formula for calculating atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100 libretexts.orgsavemyexams.com

Addition reactions, where all reactant atoms are incorporated into the single final product, have a 100% atom economy and are considered ideal. savemyexams.com The synthesis of this compound via the hydrogenation of 2,5-pyridinedicarboxylic acid is an excellent example of an addition reaction.

Reaction: C₇H₅NO₄ (2,5-Pyridinedicarboxylic acid) + 3 H₂ (Hydrogen) → C₇H₁₁NO₄ (this compound)

Let's calculate the atom economy for this transformation:

| Reactant / Product | Chemical Formula | Molecular Weight ( g/mol ) |

| 2,5-Pyridinedicarboxylic acid | C₇H₅NO₄ | 167.12 sigmaaldrich.com |

| Hydrogen | H₂ | 2.02 |

| Total Reactants | 173.18 | |

| This compound | C₇H₁₁NO₄ | 173.17 |

| Desired Product | 173.17 |

Calculation: % Atom Economy = (173.17 / (167.12 + 3 * 2.02)) x 100 % Atom Economy = (173.17 / 173.18) x 100 ≈ 100%

This calculation demonstrates that the catalytic hydrogenation route is exceptionally efficient from an atom economy perspective, as all atoms from the reactants are incorporated into the final product, with no by-products generated. libretexts.org This contrasts sharply with substitution or elimination reactions, which inherently produce by-products and thus have lower atom economies. savemyexams.com Maximizing atom economy is a key goal in modern synthetic design to ensure that chemical processes are both economically and environmentally sustainable.

Synthesis of Functionalized Derivatives and Analogs

The this compound scaffold is a valuable starting point for creating a wide array of functionalized derivatives and analogs. These modifications are crucial for exploring its potential in medicinal chemistry and materials science.

Strategies for Modifying the Piperidine Ring and Carboxylic Acid Moieties

The structure of this compound offers three primary sites for modification: the piperidine nitrogen and the two carboxylic acid groups.

Modification of the Piperidine Nitrogen (N-functionalization): The secondary amine of the piperidine ring is a versatile handle for introducing a wide range of functional groups. Standard reactions for N-functionalization include:

N-Alkylation: Reaction with alkyl halides or similar electrophiles to introduce alkyl chains.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides. A derivative, 1-(3-(acetylthio)-1-oxopropyl)-cis-2,5-piperidinedicarboxylic acid, highlights this type of modification. ontosight.ai

Reductive Amination: A two-step or one-pot process involving condensation with an aldehyde or ketone followed by reduction to form N-substituted derivatives. researchgate.net

Modification of the Carboxylic Acid Moieties: The two carboxylic acid groups can be modified either simultaneously or selectively, depending on the reaction conditions and protecting group strategies. Common transformations include:

Esterification: The conversion of one or both carboxylic acids into esters is a fundamental modification. This can be achieved through various methods, such as the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. youtube.com The synthesis of diesters may be advantageous for certain applications, such as polymerization, to avoid interactions between the carboxylic acid groups and the pyridine nitrogen of the precursor. google.com Esterification can also be performed using alkyl halides with the corresponding carboxylate salt. youtube.com

Amide Formation: The carboxylic acids can be converted into amides by reacting them with amines, often using a coupling agent or after converting the acid to a more reactive species like an acyl chloride. mdpi.com This allows for the introduction of a vast array of side chains.

Reduction: The carboxylic acid groups can be reduced to alcohols, providing another point for diversification.

These functionalization strategies allow for the fine-tuning of the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which is critical for applications like drug design. researchgate.net

Preparation of Novel Scaffolds for Research

The piperidine ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds and approved drugs. nih.govresearchgate.netmdpi.com The rigid, three-dimensional structure of the piperidine ring allows for precise spatial orientation of functional groups, which is key for selective interaction with biological targets. nih.gov

Starting from this compound, a variety of novel and complex scaffolds can be prepared for research purposes:

Dipeptidomimetics: The arrangement of the nitrogen and the two carboxylic acid groups makes it an ideal template for creating mimics of dipeptides. By functionalizing the nitrogen and forming amides at the carboxyl groups, researchers can synthesize rigid structures that mimic the peptide backbone, which can be used to probe protein-protein interactions or design enzyme inhibitors. researchgate.net

Bicyclic and Fused Systems: The functional groups on the piperidine ring can be used to construct fused or bridged bicyclic systems. For example, intramolecular cyclization reactions could lead to novel heterocyclic scaffolds with unique conformational properties.

Building Blocks for Coordination Polymers and Metal-Organic Frameworks (MOFs): Dicarboxylic acids are common building blocks (linkers) for the synthesis of coordination polymers. The nitrogen atom in the piperidine ring can also participate in coordination, making this compound a potentially valuable component for creating novel 3D structures with interesting material properties. researchgate.net

The development of synthetic routes to these novel scaffolds from this compound expands the chemical space available to researchers, paving the way for the discovery of new therapeutic agents and advanced materials. researchgate.netnih.gov

Chemical Reactivity and Mechanistic Investigations

Fundamental Reaction Pathways of 2,5-Piperidinedicarboxylic Acid

The fundamental reactions of this compound involve transformations of its carboxylic acid and secondary amine functionalities.

Esterification: The two carboxylic acid groups of this compound can undergo esterification when treated with an alcohol in the presence of an acid catalyst. This reaction, known as Fischer esterification, is an equilibrium process. masterorganicchemistry.com To drive the reaction toward the formation of the mono- or di-ester, a large excess of the alcohol is typically used, and water is removed as it is formed, often with a Dean-Stark apparatus. masterorganicchemistry.com The reaction proceeds through a series of protonation, nucleophilic addition, and elimination steps. The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by the nucleophilic attack of the alcohol to form a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the ester. masterorganicchemistry.com

While specific studies on the esterification of this compound are not widely documented, the principles are analogous to those for other dicarboxylic acids, such as 2,5-furandicarboxylic acid (FDCA), where mono- and di-alkyl esters are synthesized for use as polymer precursors. googleapis.comrsc.org

Amidation: this compound possesses two distinct sites for amidation: the carboxylic acid groups and the secondary amine in the piperidine (B6355638) ring.

Amide formation from carboxylic acids: The carboxylic acid groups can be converted to amides by reaction with a primary or secondary amine. This direct conversion requires high temperatures (typically over 100°C) to drive off the water formed from the initial acid-base reaction between the carboxylic acid and the amine. libretexts.org More commonly, the carboxylic acid is first activated to a more reactive derivative, such as an acyl chloride or an active ester using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). youtube.comfishersci.co.uk These reagents facilitate amide bond formation under milder conditions. fishersci.co.uk

N-Acylation of the piperidine ring: The secondary amine within the piperidine ring is nucleophilic and can readily react with acylating agents like acyl chlorides or acid anhydrides to form N-acyl-2,5-piperidinedicarboxylic acid derivatives. This reaction is a standard nucleophilic acyl substitution. masterorganicchemistry.com The synthesis of derivatives such as cis-1-(3-(acetylthio)-1-oxopropyl)-2,5-piperidinedicarboxylic acid has been documented, highlighting the reactivity of the ring nitrogen. ontosight.ai This transformation is crucial for modifying the compound's properties for various applications, including medicinal chemistry. ontosight.ai

Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide (CO₂). Simple aliphatic carboxylic acids are generally resistant to decarboxylation unless heated to high temperatures. libretexts.org The ease of decarboxylation is significantly enhanced by the presence of an electron-withdrawing group at the β-position to the carboxyl group (a β-keto acid, for example). nist.gov

For this compound, the nitrogen atom in the ring can influence decarboxylation. In the case of its aromatic precursor, pyridinecarboxylic acids, the position of the nitrogen relative to the carboxylic acid dictates the reaction rate. Picolinic acid (pyridine-2-carboxylic acid) decarboxylates more readily than its isomers, a phenomenon attributed to stabilization of the transition state through a zwitterionic intermediate involving the ring nitrogen. stackexchange.com While direct mechanistic studies on the decarboxylation of this compound are scarce, it is plausible that one or both carboxyl groups could be removed under thermal or catalytic conditions, potentially influenced by the stereochemistry and the protonation state of the ring nitrogen. The reaction would likely proceed through a carbanionic or zwitterionic intermediate, with the stability of this intermediate determining the reaction's feasibility. stackexchange.com

Electrophilic and Nucleophilic Transformations

The reactivity of this compound in electrophilic and nucleophilic transformations is centered on its functional groups.

Nucleophilic Character: The primary nucleophilic site is the lone pair of electrons on the secondary amine nitrogen. As discussed, this site readily attacks electrophiles, most notably in N-acylation reactions. masterorganicchemistry.comontosight.ai The carboxylate anions, formed by deprotonation of the carboxylic acids, are also nucleophilic and can react with electrophiles like alkyl halides, although this is less common than O-acylation.

Electrophilic Character: The carbonyl carbons of the two carboxylic acid groups are electrophilic. This electrophilicity is the basis for esterification and amidation reactions, where they are attacked by nucleophiles like alcohols and amines. libretexts.org The reactivity can be significantly enhanced by protonation of the carbonyl oxygen under acidic conditions or by converting the hydroxyl group into a better leaving group. youtube.com

Redox Chemistry and Hydrogenation Studies

The most significant hydrogenation study related to this compound is its synthesis from its aromatic precursor, 2,5-pyridinedicarboxylic acid (also known as isocinchomeronic acid). nist.govchemicalbook.com The catalytic hydrogenation of the pyridine (B92270) ring to a piperidine ring is a key transformation. This reaction typically employs heterogeneous catalysts such as platinum, palladium, or rhodium on a solid support (e.g., carbon or alumina) under a hydrogen atmosphere. acs.org The conditions must be carefully controlled to achieve reduction of the aromatic ring without affecting the carboxylic acid groups.

The general reaction is as follows: C₇H₅NO₄ (2,5-Pyridinedicarboxylic acid) + 3 H₂ → C₇H₁₁NO₄ (this compound)

The table below summarizes typical catalysts used for the hydrogenation of pyridinecarboxylic acids.

| Catalyst | Support | Typical Conditions | Reference |

| Platinum Oxide (PtO₂) | None | H₂, Acetic Acid | acs.org |

| Rhodium | Alumina | H₂, Water/Acid | acs.org |

| Palladium | Carbon | H₂, various solvents | google.com |

The redox chemistry of the piperidine ring itself is less explored. While piperidines can be oxidized, the conditions required are often harsh and may lead to complex product mixtures or ring-opening.

Ring Transformations and Cyclization Reactions

The synthesis of the piperidine ring system itself often involves cyclization reactions. Stereoselective syntheses of substituted piperidines, including structures related to this compound, have been achieved through methods like Prins or carbonyl-ene cyclizations and radical cyclizations. nih.govnih.gov For instance, 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters is a known route to form 2,4,5-trisubstituted piperidines. nih.gov

Once formed, the piperidine ring of this compound is generally stable. Ring transformations would require significant energy input to break the C-C or C-N bonds of the saturated heterocycle. However, intramolecular reactions are plausible. For example, depending on the stereochemistry (cis or trans), the two carboxylic acid groups could potentially undergo intramolecular condensation to form a bicyclic anhydride (B1165640) upon heating with a dehydrating agent. Similarly, intramolecular amide formation between one carboxyl group and the ring nitrogen is conceivable, leading to a bicyclic lactam structure, although this would involve forming a strained ring system. A stereospecific synthesis of cis-2,5-piperidinedicarboxylic acid has been reported, which could be a precursor for such constrained bicyclic systems. researchgate.net

Detailed Mechanistic Elucidation via Kinetic and Isotopic Studies

Detailed mechanistic studies involving kinetic analysis and isotopic labeling provide invaluable insight into reaction pathways. For instance, in Fischer esterification, labeling the oxygen of the alcohol with ¹⁸O has shown that this oxygen atom is incorporated into the final ester product, confirming that the C-OH bond of the carboxylic acid is cleaved. libretexts.org

While general mechanisms for reactions like esterification, amidation, and decarboxylation are well-established through such studies on model compounds, specific kinetic and isotopic investigations on this compound itself are not prominently featured in the literature. nih.govnih.gov Such studies would be beneficial to:

Determine the relative rates of esterification or amidation at the C2 versus the C5 position.

Elucidate the precise mechanism and transition state structure for the decarboxylation of this specific diacid.

Quantify the nucleophilicity of the ring nitrogen through kinetic studies of N-acylation reactions.

The table below outlines potential isotopic labeling experiments that could be applied to study the reactions of this compound.

| Reaction | Isotopic Label | Labeled Reactant | Information Gained |

| Esterification | ¹⁸O | Alcohol (R-¹⁸OH) | Confirms nucleophilic attack by alcohol oxygen. libretexts.org |

| Decarboxylation | ¹³C | Carboxyl group (-¹³COOH) | Tracks the fate of the carboxyl carbon. nih.gov |

| N-Acylation | ²H (Deuterium) | Solvent (e.g., D₂O) | Probes the role of proton transfers in the mechanism. |

Without such specific studies, the mechanistic details for this compound are largely inferred from the established behavior of analogous molecules.

Stereochemical and Conformational Analysis

Chirality and Isomerism of 2,5-Piperidinedicarboxylic Acid

The structure of this compound features two stereogenic centers at the C2 and C5 positions. The presence of these chiral carbons gives rise to several stereoisomers, which are categorized based on the relative orientation of the two carboxylic acid substituents.

Due to the restricted rotation around the carbon-carbon bonds within the piperidine (B6355638) ring, this compound exhibits cis-trans isomerism, a form of diastereomerism. wikipedia.org This isomerism depends on whether the two carboxylic acid groups are on the same side (cis) or opposite sides (trans) of the ring's plane. wikipedia.org

Cis Isomer : In the cis isomer, both carboxylic acid functional groups are oriented on the same side of the piperidine ring.

Trans Isomer : In the trans isomer, the carboxylic acid functional groups are located on opposite sides of the ring.

These two isomers are distinct compounds with different physical and chemical properties. wikipedia.orgyoutube.com The synthesis of 2,5-disubstituted piperidine derivatives often yields specific cis or trans isomers, which can have differing biological activities. nih.gov

The two chiral centers (C2 and C5) mean that this compound can exist as a total of four stereoisomers. These isomers are grouped into two pairs of enantiomers.

Cis Isomers : The cis configuration, where the carboxylic acid groups are on the same side, exists as a pair of enantiomers: (2R, 5R) and (2S, 5S). These two molecules are non-superimposable mirror images of each other.

Trans Isomers : The trans configuration, with substituents on opposite sides, also exists as a pair of enantiomers: (2R, 5S) and (2S, 5R).

The cis isomers ((2R, 5R) and (2S, 5S)) are diastereomers of the trans isomers ((2R, 5S) and (2S, 5R)). Diastereomers are stereoisomers that are not mirror images of each other and have distinct physical properties, allowing for their separation by techniques like fractional crystallization. nih.gov The synthesis and separation of the stereoisomers of related piperidine compounds are crucial for studying their specific properties. nih.govnih.gov

| Isomer Type | Specific Stereoisomers | Relationship |

| Cis | (2R, 5R)-2,5-Piperidinedicarboxylic acid | Enantiomers |

| (2S, 5S)-2,5-Piperidinedicarboxylic acid | ||

| Trans | (2R, 5S)-2,5-Piperidinedicarboxylic acid | Enantiomers |

| (2S, 5R)-2,5-Piperidinedicarboxylic acid | ||

| Cis vs. Trans | e.g., (2R, 5R) vs. (2R, 5S) | Diastereomers |

Conformational Dynamics of the Piperidine Ring

The piperidine ring is not planar and adopts several conformations to minimize steric and torsional strain. The orientation of the carboxylic acid groups is intrinsically linked to the conformational state of the six-membered ring.

Like cyclohexane, the piperidine ring predominantly exists in a chair conformation, which is the most stable arrangement. nih.gov Other conformations, such as the boat and twist-boat, are higher in energy.

Chair Conformation : This is the ground-state conformation for most piperidine derivatives. nih.gov It minimizes both angle strain and torsional strain by staggering the bonds on adjacent carbons. Substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

Boat Conformation : The boat conformation is less stable due to steric strain between the "flagpole" hydrogens (at C1 and C4 in cyclohexane) and torsional strain from eclipsed bonds along the sides. chemicalbook.com However, in certain substituted piperidones, boat forms can exist in equilibrium with chair forms. chemicalbook.comresearchgate.net The twist-boat conformation is slightly more stable than the pure boat form as it relieves some of this strain.

The presence of the two carboxylic acid groups significantly influences the conformational equilibrium of the piperidine ring. Generally, bulky substituents prefer the equatorial position to avoid destabilizing 1,3-diaxial interactions. whiterose.ac.uk

trans-Isomer : For the trans-2,5-piperidinedicarboxylic acid, the most stable conformation is a chair form where both carboxylic acid groups occupy equatorial positions (diequatorial). This arrangement minimizes steric hindrance. A ring flip would force both bulky groups into axial positions, which is energetically unfavorable.

cis-Isomer : For the cis-isomer, a chair conformation necessitates that one carboxylic acid group is in an axial position while the other is equatorial (axial-equatorial). A ring flip would simply interchange which group is axial and which is equatorial. In some disubstituted piperidines, a cis-isomer might adopt a twist-boat conformation to place both substituents in pseudo-equatorial positions, relieving the strain of an axial substituent. whiterose.ac.uk

| Isomer | Most Stable Chair Conformation | Substituent Positions | Notes |

| trans-(2,5) | Chair | Diequatorial | Minimizes 1,3-diaxial interactions. |

| cis-(2,5) | Chair | Axial-Equatorial | An equilibrium between two chair forms exists. A twist-boat conformation is also possible. whiterose.ac.uk |

Stereoelectronic Effects and Non-Covalent Interactions

Beyond simple sterics, more subtle electronic interactions play a role in the conformational stability of this compound. These include stereoelectronic effects arising from orbital overlaps and non-covalent interactions like hydrogen bonds.

Stereoelectronic Effects : These effects involve the interaction of electron orbitals and can influence conformational stability and reactivity. beilstein-journals.org In piperidine systems, a key interaction is hyperconjugation, which involves the donation of electron density from a filled orbital to a nearby empty antibonding orbital. beilstein-journals.org

An important example is the interaction between the lone pair of electrons on the nitrogen atom and the antibonding sigma orbital (σ) of an adjacent C-H or C-C bond (n → σ). beilstein-journals.org The orientation of the nitrogen lone pair (which is typically axial in the protonated state or equatorial in the free base) relative to the C2 and C5 substituents can influence the stability of different conformers. Furthermore, the orientation of a substituent (axial vs. equatorial) can alter its electron-withdrawing or donating properties, which in turn affects the basicity of the piperidine nitrogen. nih.gov Studies on hydroxylated piperidines have shown that an equatorial hydroxyl group is significantly more electron-withdrawing than an axial one. nih.gov A similar effect would be expected for the carboxylic acid groups in this compound.

Non-Covalent Interactions : Intramolecular non-covalent interactions can be a powerful force in dictating the preferred conformation. In this compound, the most significant of these is hydrogen bonding.

Intramolecular Hydrogen Bonding : Depending on the isomer and its conformation, hydrogen bonds can form between the two carboxylic acid groups or between one carboxylic acid group and the nitrogen atom of the piperidine ring.

In the cis-isomer, the proximity of the axial and equatorial carboxylic acid groups could facilitate intramolecular hydrogen bonding, potentially stabilizing a specific chair or twist-boat conformation.

In the trans-diequatorial conformer, the carboxylic acid groups are too far apart for direct intramolecular hydrogen bonding. However, hydrogen bonding between a carboxylic acid group and the ring nitrogen is possible, which could influence the rotational position (rotamer) of the substituent.

These non-covalent interactions are critical in stabilizing the three-dimensional structures of complex molecules, including various piperidine derivatives. nih.govresearchgate.netebi.ac.uk

Computational Predictions of Stereochemical Outcomes

The prediction of stereochemical outcomes in the synthesis of substituted piperidines, including this compound, represents a significant application of computational chemistry. By modeling reaction pathways and transition states, researchers can gain insights into the factors that govern diastereoselectivity and enantioselectivity. While specific computational studies predicting the stereochemical outcome of the synthesis of this compound are not widely documented in publicly available literature, the principles can be effectively illustrated through computational work on analogous piperidine systems. These studies provide a framework for how such predictions can be approached.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms and predicting the stereochemical course of a reaction. These calculations can determine the relative energies of different stereoisomeric transition states. According to transition state theory, the product distribution is kinetically controlled and depends on the energy differences between the transition states leading to the different stereoisomers. A lower energy transition state corresponds to a faster reaction rate and, consequently, the formation of the major product.

In the context of synthesizing 2,5-disubstituted piperidines, computational models can be used to predict the preferred diastereomer (e.g., cis vs. trans). This is achieved by calculating the activation energies for the formation of each diastereomer. For instance, in a cyclization reaction to form the piperidine ring, there would be two or more competing diastereomeric transition states. The calculated energy difference between these transition states can be used to predict the diastereomeric ratio (d.r.) of the product.

An example of this approach can be seen in the computational analysis of the synthesis of other substituted piperidines. For instance, DFT calculations have been employed to understand the stereoselectivity in the synthesis of trisubstituted piperidines. These calculations revealed that multiple noncovalent interactions between an additive and the enolate intermediates preferentially stabilize the transition state that leads to the products with a specific absolute configuration acs.org.

Furthermore, computational studies have been used to investigate the stereoselectivity of reactions involving existing piperidine rings. For example, DFT calculations on the rotamers of N-Boc-2-aryl-4-methylenepiperidines have been used to determine the minimal energy structures and the Gibbs energy of activation for rotation, providing insight into the dynamic behavior of the molecule that can influence its reactivity acs.org.

The general workflow for predicting stereochemical outcomes computationally involves the following steps:

Identification of all possible stereoisomeric products.

Postulation of the reaction mechanism and the corresponding transition state structures for the formation of each stereoisomer.

Optimization of the geometries of the reactants, transition states, and products using a suitable level of theory (e.g., a specific DFT functional and basis set).

Calculation of the electronic energies and thermal corrections to obtain the Gibbs free energies of the transition states.

The predicted diastereomeric or enantiomeric ratio is then calculated from the difference in the Gibbs free energies of the competing transition states (ΔΔG‡).

The following hypothetical data tables illustrate how computational results can be presented to predict stereochemical outcomes in the synthesis of a disubstituted piperidine.

| Transition State | Calculated Gibbs Free Energy (kcal/mol) | Relative Energy (kcal/mol) |

| TS (cis) | -1250.5 | 0.0 |

| TS (trans) | -1252.0 | -1.5 |

This table showcases the calculated Gibbs free energies for the transition states leading to the cis and trans diastereomers of a hypothetical 2,5-disubstituted piperidine. The trans transition state is lower in energy.

| Predicted Outcome | |

| Predicted Major Diastereomer | trans |

| Predicted Diastereomeric Ratio (trans:cis) at 298 K | ~9:1 |

This table presents the predicted outcome based on the energy differences from the computational study. A lower energy for the trans transition state suggests it will be the major product.

While these tables are illustrative, they demonstrate the quantitative nature of the predictions that can be derived from computational studies. The accuracy of these predictions is highly dependent on the level of theory used and the correct identification of the lowest energy transition states. For complex systems, a thorough exploration of the conformational space of the transition states is crucial.

Advanced Spectroscopic and Structural Elucidation in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 2,5-piperidinedicarboxylic acid, ¹H and ¹³C NMR would be fundamental in establishing the connectivity of atoms and the stereochemical relationship between substituents.

The piperidine (B6355638) ring can exist in different conformations, primarily the chair form. The orientation of the two carboxylic acid groups (axial or equatorial) significantly influences the chemical shifts (δ) and coupling constants (J) of the ring protons. In principle, this compound can exist as cis and trans diastereomers, each of which is chiral.

Expected ¹H NMR Characteristics: The proton NMR spectrum would show complex multiplets for the protons on the piperidine ring. The chemical shifts of the protons at C2 and C5, which are attached to the carboxylic acid groups, would be expected in the range of 3.0-4.0 ppm. The remaining ring protons would appear at approximately 1.5-3.0 ppm. The exact chemical shifts and splitting patterns would be highly dependent on the stereochemistry (cis or trans) and the preferred conformation of the ring.

Expected ¹³C NMR Characteristics: The carbon NMR spectrum would provide key information on the carbon framework. The carboxyl carbons (C=O) would resonate downfield, typically in the 170-180 ppm region. The carbons attached to the nitrogen (C2 and C6) and the carboxylic acid groups (C2 and C5) would appear in the 50-60 ppm range, while the other ring carbons (C3, C4, C6) would be found further upfield.

Conformational Analysis: Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are critical for conformational analysis. chempap.orgthepharmajournal.com NOESY experiments detect through-space interactions between protons that are close to each other, allowing for the determination of their relative spatial arrangement. For this compound, NOESY could distinguish between cis and trans isomers by identifying key proton-proton proximities. For instance, in a cis isomer with both carboxyl groups in equatorial positions, a cross-peak between the axial protons at C2 and C6 would be expected. The study of related piperidine derivatives, like nipecotic acid (piperidine-3-carboxylic acid), has shown that the conformational equilibrium and intramolecular hydrogen bonding can be thoroughly investigated using variable temperature NMR studies. acs.orgresearchgate.net

| Isomer | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) | Key NOESY Correlations |

| cis-2,5-Piperidinedicarboxylic acid | H2/H5: ~3.0-3.5; Other ring protons: ~1.5-2.5 | C=O: ~175; C2/C5: ~55; C3/C4/C6: ~20-40 | Proximity between axial or equatorial protons depending on conformation. |

| trans-2,5-Piperidinedicarboxylic acid | H2/H5: ~3.0-3.5; Other ring protons: ~1.5-2.5 | C=O: ~175; C2/C5: ~55; C3/C4/C6: ~20-40 | Distinct spatial correlations differentiating it from the cis isomer. |

Note: The data in this table is predictive and based on the analysis of similar piperidine-based structures. Actual experimental values may vary.

Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Structure

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid, including its absolute configuration. This technique would provide precise bond lengths, bond angles, and torsional angles for this compound, unequivocally establishing its stereochemistry and the packing of molecules in the crystal lattice.

While a crystal structure for this compound is not readily found in the surveyed literature, extensive crystallographic data exists for its aromatic analog, 2,5-pyridinedicarboxylic acid, and other heterocyclic dicarboxylic acids. massbank.euscielo.br These studies reveal that such molecules often form extensive hydrogen-bonding networks in the solid state, which dictate their crystal packing. For example, the crystal structure of pyrazine-2,5-dicarboxylic acid dihydrate shows molecular layers held together by a system of hydrogen bonds. walshmedicalmedia.com

Expected Solid-State Structure: For this compound, it is anticipated that the molecules would crystallize in a hydrogen-bonded framework. The carboxylic acid groups and the secondary amine (N-H) of the piperidine ring would act as hydrogen bond donors and acceptors. This would likely result in the formation of zwitterions in the solid state, with the amino group being protonated (NH₂⁺) and one or both carboxyl groups being deprotonated (COO⁻). The specific arrangement would determine the crystal system and space group. The piperidine ring would likely adopt a chair conformation, with the bulky carboxylic acid groups preferentially occupying equatorial positions to minimize steric strain.

| Parameter | Predicted Value/Observation for this compound | Reference from Analogous Compounds |

| Crystal System | Monoclinic or Orthorhombic | Pyrazine- and thiophene-dicarboxylic acid salts often crystallize in monoclinic space groups. scielo.br |

| Space Group | Centrosymmetric (for racemic mixtures) or non-centrosymmetric (for enantiopure forms) | Dependent on the chirality of the crystallized sample. |

| Key Interactions | Strong N-H···O and O-H···O hydrogen bonds | Observed in salts of heterocyclic polyamines and dicarboxylic acids. scielo.br |

| Conformation | Chair conformation of the piperidine ring | Common for substituted piperidines to relieve steric hindrance. |

Note: This table presents expected crystallographic features based on the analysis of related compounds.

Vibrational Spectroscopy (FTIR, Raman) for Hydrogen Bonding and Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions, particularly hydrogen bonding.

Expected FTIR Spectrum: The FTIR spectrum of this compound would be characterized by several key absorption bands. The presence of the piperidine ring would be confirmed by N-H stretching vibrations, typically appearing as a broad band in the 3300-3500 cm⁻¹ region. Aliphatic C-H stretching vibrations would be observed between 2850 and 3000 cm⁻¹. The carboxylic acid groups would give rise to a very broad O-H stretching band from 2500 to 3300 cm⁻¹, which would overlap with the N-H and C-H stretches, and a strong C=O (carbonyl) stretching band around 1700-1725 cm⁻¹. If the compound exists as a zwitterion in the solid state, the C=O stretch would be replaced by the asymmetric and symmetric stretches of the carboxylate anion (COO⁻) at approximately 1550-1610 cm⁻¹ and 1300-1420 cm⁻¹, respectively. The N-H bending vibrations would also be prominent.

In contrast, the FTIR spectrum of the aromatic analog, 2,5-pyridinedicarboxylic acid, lacks the aliphatic C-H and N-H stretching bands but shows aromatic C-H stretches above 3000 cm⁻¹ and characteristic ring vibrations. massbank.euresearchgate.net

Expected Raman Spectrum: Raman spectroscopy would provide complementary information. The C=O stretching vibration would also be visible, and the symmetric vibrations of the piperidine ring would be particularly Raman active. Unlike in FTIR, the O-H stretching vibration in the Raman spectrum is typically weak.

| Functional Group | Expected FTIR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 2500-3300 (very broad) | Weak |

| N-H stretch (Amine) | 3300-3500 (broad) | Moderate |

| C-H stretch (Aliphatic) | 2850-3000 | Strong |

| C=O stretch (Carboxylic Acid) | 1700-1725 | Moderate |

| COO⁻ stretch (Zwitterion) | ~1550-1610 (asymmetric), ~1300-1420 (symmetric) | Moderate |

| N-H bend | ~1600 | Moderate |

Note: The data in this table is predictive, based on general spectroscopic principles and data from related compounds.

Mass Spectrometry for Elucidation of Complex Derivatives

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound and its derivatives, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful.

Expected Fragmentation Pattern: In mass spectrometry, this compound would likely undergo fragmentation through several characteristic pathways. A common fragmentation for carboxylic acids is the loss of a carboxyl group (•COOH, 45 Da) or a molecule of carbon dioxide (CO₂, 44 Da). The piperidine ring itself can also fragment. The specific fragmentation pattern can help to distinguish it from its isomers. For instance, the fragmentation of dicarboxylic acids is known to be dependent on the chain length and the position of the functional groups. researchgate.net

To enhance volatility for GC-MS analysis, the carboxylic acid groups are often derivatized, for example, by esterification to form methyl or ethyl esters. thepharmajournal.comnih.gov The mass spectra of these derivatives would show a molecular ion peak corresponding to the mass of the ester, followed by fragmentation patterns characteristic of both the ester and the piperidine ring structure.

LC-MS is well-suited for the analysis of underivatized piperidine dicarboxylic acids. shodex.com Electrospray ionization (ESI) would likely produce a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. Tandem mass spectrometry (MS/MS) on these precursor ions would induce fragmentation, providing detailed structural information. Studies on piperidine alkaloids have shown that ESI-MS/MS is effective in elucidating the structures of new compounds based on their fragmentation patterns. scielo.br

| Derivative Type | Ionization Method | Expected Key Fragments |

| Underivatized Acid | ESI | [M+H]⁺, [M-H]⁻, [M-H₂O+H]⁺, [M-CO₂H]⁻ |

| Methyl Ester | GC-EI | M⁺•, [M-OCH₃]⁺, [M-COOCH₃]⁺, fragments from ring cleavage |

| Silyl Ester (e.g., TMS) | GC-EI | [M-CH₃]⁺, characteristic fragments of TMS derivatives |

Note: This table outlines the anticipated mass spectrometric behavior and key fragments for this compound and its common derivatives.

Computational and Theoretical Studies

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. These calculations can predict a wide range of properties, from molecular geometries to reaction energetics. For 2,5-piperidinedicarboxylic acid, DFT studies could elucidate the fundamental aspects of its chemical nature. A recent review highlights the extensive use of DFT in studying various piperidine (B6355638) derivatives to understand their stereochemistry and electronic properties. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

A DFT study on other piperidine derivatives has shown how substitutions on the piperidine ring can modulate the HOMO-LUMO gap, thereby influencing the molecule's reactivity and potential biological activity. rsc.org For this compound, such an analysis would reveal the most likely sites for electrophilic and nucleophilic attack, guiding synthetic modifications.

Table 1: Illustrative HOMO-LUMO Data for a Hypothetical this compound Calculation

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Note: These values are illustrative and based on typical ranges for similar organic molecules. Actual values for this compound would require specific DFT calculations. |

Computational modeling can map out the energetic landscape of chemical reactions, identifying the most favorable pathways and characterizing the unstable transition states. This is crucial for understanding reaction mechanisms and optimizing synthetic procedures. For instance, the synthesis of piperidine derivatives often involves complex cyclization reactions where multiple stereoisomers can be formed. nih.gov

Theoretical modeling of the synthesis of this compound, such as through the oxidation of appropriate precursors, could provide insights into the reaction mechanism and the factors controlling stereoselectivity. researchgate.net Characterizing the transition states would allow for a rational approach to improving reaction yields and purity.

Molecular Dynamics Simulations for Conformational Landscapes

This compound is a flexible molecule that can adopt various conformations. Molecular dynamics (MD) simulations can model the dynamic behavior of molecules over time, providing a detailed picture of their conformational landscape. This is particularly important for understanding how the molecule might interact with biological targets like enzymes or receptors.

Studies on cyclic peptides and other cyclic amino acids have demonstrated the power of MD simulations in exploring their conformational preferences in different environments, such as in solution. acs.orgnih.govplos.orgmdpi.comacs.org For this compound, MD simulations could reveal the predominant chair and boat conformations of the piperidine ring and the orientation of the carboxylic acid groups, which is critical for its biological function.

In Silico Screening and Design of this compound Derivatives

In silico screening involves the use of computational methods to search large libraries of virtual compounds for those with a high probability of possessing a desired biological activity. This approach can significantly accelerate the drug discovery process.

For this compound, its core structure could serve as a scaffold for the design of new derivatives. A study on the in silico screening of dicarboxylic acids for cocrystallization with pharmaceutical compounds demonstrates a relevant approach. nih.gov Similarly, derivatives of this compound could be virtually designed and screened against various biological targets. frontiersin.org This would involve creating a virtual library of derivatives with different substituents and then using molecular docking and other computational tools to predict their binding affinity to a target protein.

Table 2: Example of a Virtual Screening Workflow for this compound Derivatives

| Step | Description |

| 1. Target Identification | Select a biological target (e.g., an enzyme or receptor) relevant to a specific disease. |

| 2. Library Generation | Create a virtual library of this compound derivatives with diverse chemical modifications. |

| 3. Molecular Docking | Computationally predict the binding mode and affinity of each derivative to the target's active site. |

| 4. Scoring and Ranking | Rank the derivatives based on their predicted binding affinity and other drug-like properties. |

| 5. Experimental Validation | Synthesize and test the most promising candidates in biological assays. |

Prediction of Spectroscopic Properties and Experimental Validation

Computational methods can accurately predict various spectroscopic properties, such as NMR and IR spectra. These predicted spectra can be invaluable for interpreting experimental data and confirming the structure of newly synthesized compounds.

DFT calculations have been successfully used to predict the NMR and IR spectra of various piperidine derivatives, showing good agreement with experimental results. tandfonline.com For this compound, theoretical prediction of its 1H and 13C NMR chemical shifts and IR vibrational frequencies would aid in its characterization and the analysis of its derivatives.

Biological and Biochemical Research Applications Mechanistic Focus

Investigation of Enzyme-Substrate/Inhibitor Interactions (in vitro)

As a molecule that can mimic endogenous amino acids, 2,5-piperidinedicarboxylic acid and its derivatives are employed to probe the interactions between enzymes and their substrates or inhibitors. These studies are crucial for understanding metabolic pathways and designing new therapeutic agents. researchgate.net

Binding Affinity and Mechanistic Enzymology

Research has utilized this compound to explore its binding and functional effects at neuroreceptor sites. In in vitro studies on the neuromuscular junction of the hermit crab (Eupagurus bernhardus), cis-2,5-piperidinedicarboxylic acid was shown to be an active agonist, capable of depolarizing the nerve fiber membrane. This activity demonstrates a direct interaction with excitatory amino acid receptors, likely glutamate (B1630785) receptors, on the cell surface.

The compound also exhibits complex inhibitory mechanics. It acts as a non-competitive antagonist of glutamate-induced potentials, indicating that it binds to a site distinct from the primary glutamate binding site to modulate receptor activity. Furthermore, its ability to prevent receptor desensitization suggests it can stabilize the receptor in a particular conformational state, a key insight into the mechanistic enzymology of these complex proteins. These findings highlight its utility in dissecting the allosteric regulation and kinetics of neurotransmitter receptors. researchgate.net

Structure-Activity Relationships (SAR) in Biochemical Systems

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, and piperidine (B6355638) dicarboxylates are excellent scaffolds for such investigations. The relative positions of the two carboxylic acid groups on the piperidine ring are critical determinants of biological activity.

A comparative study of four cis-piperidine dicarboxylate isomers at the crustacean neuromuscular junction provided clear SAR insights. While all isomers (2,3-, 2,4-, 2,5-, and 2,6-) acted as agonists, their potencies varied significantly. The dose-response curves for cis-2,5-piperidinedicarboxylic acid had shallower gradients and achieved lower maximal responses compared to the 2,3- and 2,6-isomers. This indicates that the 2,5-substitution pattern results in lower potency at this specific biological target. Such studies are invaluable for creating a pharmacological profile and guiding the synthesis of more potent and selective compounds.

Table 1: Comparative Activity of cis-Piperidine Dicarboxylate Isomers

This table summarizes the relative potency of different isomers based on dose-response characteristics observed at the crustacean neuromuscular junction.

| Compound | Observed Potency | Dose-Response Curve Characteristics |

| cis-2,5-Piperidinedicarboxylic acid | Lower | Shallower gradient, lower maximum |

| cis-2,4-Piperidinedicarboxylic acid | Lower | Shallower gradient, lower maximum |

| cis-2,3-Piperidinedicarboxylic acid | Higher (1/10th of L-glutamate) | Similar to L-glutamate |

| cis-2,6-Piperidinedicarboxylic acid | Higher (1/10th of L-glutamate) | Similar to L-glutamate |

Data sourced from a study on the hermit crab neuromuscular junction.

Receptor Ligand Binding Studies (in vitro, in silico)

The ability of this compound to interact with neurotransmitter systems makes it a subject of interest in receptor ligand binding studies. researchgate.net

In vitro binding and functional assays have confirmed its role as a ligand for excitatory amino acid receptors. As demonstrated in studies with hermit crab neuromuscular junctions, cis-2,5-piperidinedicarboxylic acid functions as both an agonist that directly activates the receptor and a non-competitive antagonist of the endogenous ligand, glutamate. A particularly notable finding is that incubation with cis-2,5-piperidinedicarboxylic acid reversibly blocks the decrease in amplitude of glutamate-induced potentials that normally occurs with repeated stimulation, indicating it prevents receptor desensitization.

While in silico molecular docking is a common technique for predicting the binding affinity and orientation of ligands within a receptor's active site, specific docking studies for this compound were not identified in the reviewed literature. However, as a conformationally constrained glutamate analog, it is considered a strong candidate for such studies to model its interactions with various glutamate receptor subtypes.

Role as a Precursor or Analog in Natural Product Biosynthesis Studies (non-human)

In the realm of chemical synthesis and biochemistry, this compound serves as a valuable precursor and structural analog. It is recognized as an important building block in the synthesis of more complex, biologically active molecules, including novel pharmaceuticals. researchgate.net Its stereospecific synthesis is of significant interest to chemists creating conformationally restricted peptidomimetics and other novel medicinal agents.

The compound's structural similarity to intermediates in metabolic pathways, such as those for amino acids, allows it to be used as an analog to study or potentially inhibit enzymes involved in natural product biosynthesis. researchgate.net

Probing Cellular Pathways and Molecular Targets (in vitro models)

A primary application of this compound is as a tool to probe the function of cellular pathways and identify molecular targets in in vitro models. researchgate.net Its action on glutamate receptors makes it particularly useful in neuroscience research. researchgate.net

The in vitro model of the hermit crab neuromuscular junction provides a clear example. In this system, cis-2,5-piperidinedicarboxylic acid was used to dissect the complex mechanisms of glutamatergic neurotransmission. Its ability to induce membrane depolarization, antagonize glutamate binding non-competitively, and prevent receptor desensitization allowed researchers to probe the distinct functional states of the glutamate receptor complex. Such studies are essential for understanding the molecular basis of synaptic plasticity and for identifying new targets for drugs aimed at treating neurological disorders. researchgate.net

Development of Biological Probes and Chemical Tools for Research

The unique pharmacological profile of this compound makes it an effective chemical tool for research. Its use in biochemical assays to investigate the activity of enzymes involved in neurotransmitter metabolism is a key application. researchgate.net By comparing the effects of different isomers, such as in the study of cis-piperidine dicarboxylates, researchers can develop a deeper understanding of the structural requirements for receptor activation and modulation.

Furthermore, the core this compound scaffold can be chemically modified to create more sophisticated biological probes. For example, the synthesis of derivatives like 1-(3-mercapto-1-oxopropyl)-cis-2,5-piperidinedicarboxylic acid demonstrates its use as a starting point for developing new molecules with potentially enhanced or novel biological activities for therapeutic or diagnostic purposes.

Applications in Catalysis and Materials Science

Ligand Development for Asymmetric Catalysis

The quest for efficient and highly selective chiral catalysts is a cornerstone of modern organic synthesis. The rigid, C2-symmetric scaffold of cis-2,5-disubstituted piperidines makes them attractive candidates for the development of chiral ligands for asymmetric catalysis.

While direct applications of 2,5-piperidinedicarboxylic acid in commercially available catalysts are not widely documented, its structural motif is analogous to the well-established 2,5-disubstituted pyrrolidine (B122466) organocatalysts. nih.govnih.govrsc.org The synthesis of chiral ligands from this compound would involve the modification of its carboxylic acid groups to introduce coordinating moieties such as phosphines, amines, or alcohols. The inherent chirality of the piperidine (B6355638) backbone can induce a chiral environment around a metal center, thereby enabling enantioselective transformations. The development of such catalysts is an active area of research, with the potential to unlock new catalytic activities and selectivities.

The synthesis of chiral derivatives of the closely related tetra-2-pyridylpyrazine (TPPZ) bridging ligand has been reported, starting from commercially available enantiomerically pure α-pinene. nih.gov This multi-step synthesis highlights a pathway to creating complex chiral ligands from simple starting materials, a strategy that could be adapted for this compound.

Chiral ligands derived from piperidine scaffolds have demonstrated efficacy in a range of enantioselective transformations. For instance, organocatalytic desymmetrizing intramolecular aza-Michael reactions have been developed for the synthesis of 2,5,5-trisubstituted piperidines with high enantioselectivity. researchgate.netrsc.org Furthermore, the catalytic dynamic resolution of N-Boc-2-lithiopiperidine has provided an efficient route to enantiomerically enriched 2-substituted piperidines. acs.org These examples underscore the potential of the piperidine ring as a chiral directing group.

It is anticipated that catalysts derived from this compound could find applications in reactions such as asymmetric hydrogenation, carbon-carbon bond-forming reactions, and other transformations where the spatial arrangement of the ligand plays a crucial role in determining the stereochemical outcome. The dicarboxylic acid functionality also offers a handle for immobilization of the catalyst on a solid support, facilitating catalyst recovery and reuse, a key principle of green chemistry.

Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing this compound

Metal-organic frameworks (MOFs) and coordination polymers are a class of crystalline materials constructed from metal ions or clusters linked together by organic ligands. The structure and properties of these materials are highly dependent on the geometry and functionality of the organic linker. While research on MOFs incorporating this compound is still emerging, studies on its aromatic analogue, 2,5-pyridinedicarboxylic acid (2,5-pydc), provide significant insights into its potential.

The coordination of 2,5-pyridinedicarboxylate with diorganotin moieties has been shown to result in the formation of macrocycles and coordination polymers with diverse dimensionalities. acs.org The resulting assemblies often feature trinuclear or tetranuclear macrocycles. acs.org The coordination environment of the metal centers is typically completed by solvent molecules or intermolecular interactions. acs.org

A 2D Cu(II) coordination polymer has been constructed using a 2,5-pyridinedicarboxylic acid linker, which can serve as a precursor for the selective formation of copper and copper oxide nanoparticles. rsc.org Additionally, a series of 3d–4f heterometallic coordination polymers have been prepared hydrothermally using 2,5-pyridinedicarboxylic acid, exhibiting rich structural chemistry and interesting luminescence properties. researchgate.net The coordination flexibility of the pydc²⁻ ligand and the lanthanide contraction effect play cooperative roles in the formation of these diverse architectures. researchgate.net

The transition from the planar, aromatic 2,5-pyridinedicarboxylic acid to the puckered, aliphatic this compound is expected to introduce significant changes in the resulting MOF structures. The non-planar nature of the piperidine ring could lead to more complex and potentially porous three-dimensional frameworks. The presence of the N-H group in the piperidine ring also offers an additional site for hydrogen bonding, which could further influence the supramolecular architecture of the resulting materials.

| Metal Ion(s) | Linker | Dimensionality | Key Structural Features | Potential Applications |

|---|---|---|---|---|

| Diorganotin | 2,5-Pyridinedicarboxylate | 1D, 2D, 3D | Trinuclear or tetranuclear macrocycles | Supramolecular chemistry |

| Cu(II) | 2,5-Pyridinedicarboxylic acid | 2D | Propagating along the ac-plane | Precursor for nanoparticles |

| Cu(II), Ln(III) (Tb, Eu, Dy, Ho, Lu, Nd, Pr) | 2,5-Pyridinedicarboxylic acid | 2D, 3D | Heterometallic frameworks, wave-like layers | Luminescent materials |

| Mn(II), Fe(II), Zn(II), Cu(II) | Pyrazine-2,5-dicarboxylato | 1D | Polymeric chains | Magnetic materials |

Supramolecular Chemistry and Self-Assembly

The ability of this compound to form well-defined supramolecular assemblies is primarily governed by the hydrogen bonding capabilities of its two carboxylic acid groups and the secondary amine within the piperidine ring. These functional groups can act as both hydrogen bond donors and acceptors, leading to the formation of intricate networks.

Studies on the co-crystallization of the related pyridine-2,5-dicarboxylic acid with various bases have revealed the formation of robust hydrogen-bonded networks. rsc.org The self-assembly of tetracarboxylic acid derivatives at liquid-solid interfaces has been shown to be influenced by the number and position of the carboxyl groups, which dictates the intermolecular interactions and the final nanostructure. rsc.org It is reasonable to expect that the cis and trans isomers of this compound will exhibit distinct self-assembly behaviors due to their different spatial arrangements of the carboxylic acid groups. The interference between hydrogen bonds to the pyridine (B92270) and pyrrolidinium (B1226570) rings in nicotine (B1678760) has been studied, demonstrating that the hydrogen-bonding ability of one site can be influenced by interactions at another. google.com A similar interplay is likely to occur in this compound between the N-H and COOH groups.

The formation of one-dimensional, two-dimensional, or three-dimensional supramolecular structures through hydrogen bonding can lead to materials with interesting properties, such as gels, liquid crystals, or porous solids. The chirality of this compound can also be translated to the supramolecular level, potentially leading to the formation of chiral assemblies with applications in enantioselective separations or sensing.

Polymer Science and Biopolymer Mimicry

The dicarboxylic acid functionality of this compound makes it a suitable monomer for the synthesis of polyesters and polyamides through condensation polymerization. The incorporation of the piperidine ring into the polymer backbone can impart unique properties compared to polymers derived from linear or aromatic dicarboxylic acids.

A patent has been filed for the production of copolymers from 2,4- or 2,5-pyridinedicarboxylic acid, suggesting their potential as alternatives to petroleum-based polymers like PET and PBAT. google.commdpi.com The use of 2,5-furandicarboxylic acid (FDCA), another bio-based dicarboxylic acid, has been extensively studied for the synthesis of sustainable polymers. rsc.orgresearchgate.netbohrium.com Polyesters derived from FDCA often exhibit excellent gas barrier properties and biodegradability. researchgate.net It is plausible that polymers derived from this compound could also exhibit enhanced biodegradability due to the presence of the heteroatom and the non-aromatic nature of the ring.

The rigid, cyclic structure of the piperidine unit can influence the thermal and mechanical properties of the resulting polymers. The cis and trans isomers of the monomer would likely lead to polymers with different chain conformations and packing efficiencies, resulting in variations in crystallinity, melting point, and tensile strength. Furthermore, the N-H group in the piperidine ring provides a site for further functionalization or for influencing inter-chain interactions through hydrogen bonding, which can enhance the mechanical properties of the material.

The structure of this compound also bears resemblance to certain amino acid motifs, suggesting its potential use in the design of biopolymer mimics or peptidomimetics. These mimics could have applications in drug delivery, tissue engineering, or as functional biomaterials.

| Monomer | Resulting Polymer Type | Potential Properties | Potential Applications |

|---|---|---|---|

| 2,5-Pyridinedicarboxylic Acid | Copolyesters | Alternative to PET and PBAT | Packaging, films |

| 2,5-Furandicarboxylic Acid | Polyesters, Polyamides | High gas barrier, biodegradability, good thermomechanical properties | Bottles, packaging, textiles, engineering plastics |

| 2,5-Thiophenedicarboxylic Acid | Copolyesters | Good thermal stability, mechanical properties, and biodegradability | Biodegradable polymers |

Green Chemistry Catalysis Initiatives

Green chemistry principles encourage the use of catalysts to enhance reaction efficiency and reduce waste. This compound aligns with several of these principles, particularly when considering its potential as a biodegradable, and possibly bio-based, organocatalyst.

The use of organic acids as catalysts is a well-established green chemistry approach. For example, tartaric acid and citric acid have been employed as efficient and biodegradable catalysts for the one-pot synthesis of highly substituted piperidines. researchgate.netmdpi.com These reactions often proceed under mild conditions and with simple work-up procedures. Given its acidic nature and chiral backbone, this compound could potentially catalyze a variety of organic transformations in a more environmentally friendly manner.

Furthermore, the synthesis of the precursor, 2,5-pyridinedicarboxylic acid, can be achieved through biocatalytic routes from renewable feedstocks such as lignin (B12514952). google.com This biocatalytic approach, utilizing enzymes like protocatechuate dioxygenase, represents a significant step towards a sustainable chemical industry. google.com The subsequent hydrogenation of the pyridine ring to a piperidine ring can also be carried out using green catalytic methods. The development of such integrated chemo- and biocatalytic processes is a key focus of green chemistry initiatives. The use of heterogeneous catalysts in green chemistry is also vital for creating sustainable processes. The dicarboxylic acid functionality of this compound could be used to anchor it to a solid support, creating a recyclable heterogeneous catalyst.

Strategic Role in Natural Product Synthesis and Medicinal Chemistry Research Scaffolds

Intermediate in the Total Synthesis of Complex Natural Products

While direct total syntheses of complex natural products originating from 2,5-piperidinedicarboxylic acid are not extensively documented, the broader class of substituted piperidines is central to numerous alkaloids. The stereochemical control offered by the piperidine (B6355638) ring is crucial in these syntheses. Methodologies for the stereoselective synthesis of 2,6-disubstituted and 2,5,6-trisubstituted piperidines are well-established and highlight the importance of this structural motif in natural product chemistry. rsc.orgnih.gov

For instance, strategies like the aza-Achmatowicz oxidation followed by nucleophilic additions can generate highly functionalized piperidines. nih.gov Similarly, tandem cyclizations have been employed to construct the core of piperidine-containing natural products, such as in the synthesis of the myrmicine ant alkaloid 5-epi-cis-275B'. nih.gov These synthetic precedents underscore the potential of a pre-formed, stereochemically defined intermediate like cis-2,5-piperidinedicarboxylic acid to serve as a key starting material for accessing complex alkaloid frameworks. Its two carboxylic acid groups provide versatile handles for elaboration into the diverse side chains characteristic of this family of natural products.

Design of Peptidomimetics and Amino Acid Analogs

The quest for therapeutic agents with improved properties over natural peptides—such as enhanced metabolic stability and better bioavailability—has driven the field of peptidomimetics. nih.gov These molecules are designed to mimic the structural and functional aspects of peptides. nih.gov Heterocyclic scaffolds are frequently employed to constrain the conformation of a molecule, mimicking the secondary structures of peptides like β-turns. nih.gov

This compound serves as a conformationally restricted analog of glutamic acid. Its rigid piperidine ring locks the relative positions of the two carboxylic acid groups and the amine, restricting the molecule's conformational freedom compared to the flexible backbone of natural amino acids. This structural constraint is a key principle in designing potent and selective ligands for receptors and enzymes. Non-proteinogenic amino acids, which are not naturally incorporated into proteins, are valuable tools in chemical biology to probe cellular pathways. nih.gov The piperidine scaffold, in this context, can be used to create novel amino acid analogs with unique pharmacological profiles. The design of such mimetics often involves replacing a portion of a peptide's backbone with a non-peptidic scaffold, like the pyrrolinone or piperazine (B1678402) systems, to achieve desired structural and functional outcomes. nih.govnih.gov

This compound as a Core Scaffold for Library Synthesis and Drug Discovery Research (excluding clinical)